molecular formula C5H7F3O B13287398 2-(Trifluoromethyl)cyclobutan-1-ol

2-(Trifluoromethyl)cyclobutan-1-ol

Cat. No.: B13287398
M. Wt: 140.10 g/mol
InChI Key: BNYJHFOLPOHKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H7F3O. It features a cyclobutane ring substituted with a trifluoromethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)cyclobutan-1-ol typically involves cyclobutane ring formation reactions incorporating trifluoromethyl precursors. One common method is the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . The reaction conditions often involve the use of photoredox catalysts and visible light irradiation to facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclobutan-1-ol can undergo various chemical reactions typical for alcohols and compounds containing trifluoromethyl groups. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoromethyl)cyclobutan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The trifluoromethyl group can enhance the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the trifluoromethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(trifluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4(3)9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYJHFOLPOHKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.